molecular formula C16H20BrNO4 B2896187 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1699409-15-8

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2896187
CAS No.: 1699409-15-8
M. Wt: 370.243
InChI Key: IBXHRQDKSZCJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a tetrahydronaphthalene core, making it a versatile molecule for synthetic and medicinal chemistry.

Mechanism of Action

Mode of Action

The presence of the bromine atom and the tert-butoxycarbonyl group suggest that it may undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential reactivity. For instance, it could participate in free radical reactions, leading to the formation of succinimide . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s participation in free radical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps:

    Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 6-Fluoro-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 6-Iodo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Uniqueness

The presence of the bromine atom in 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects.

Properties

IUPAC Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHRQDKSZCJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.